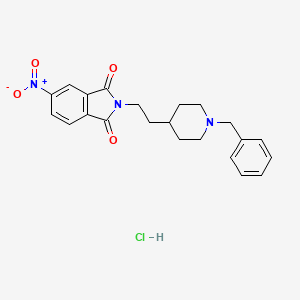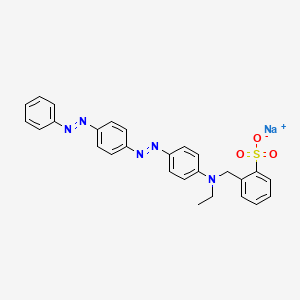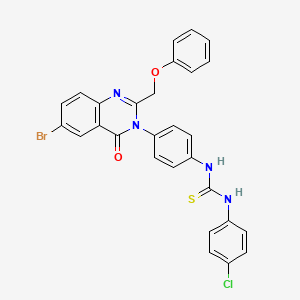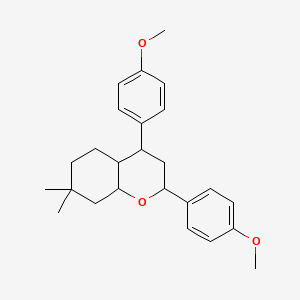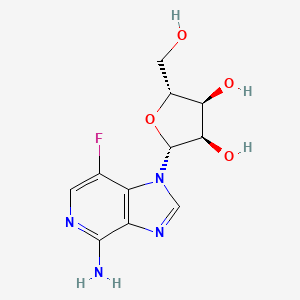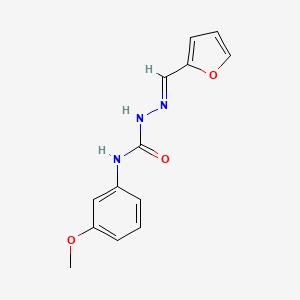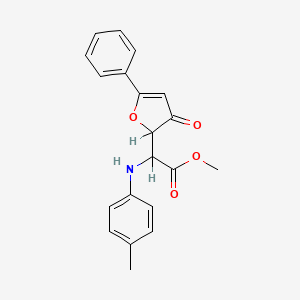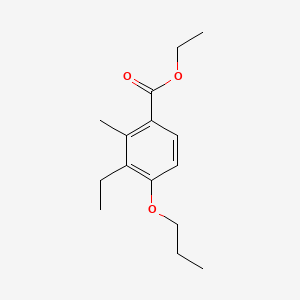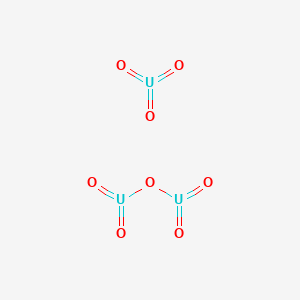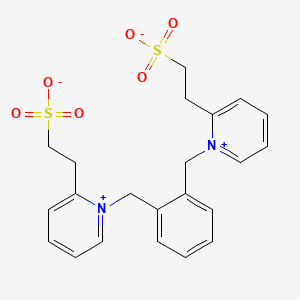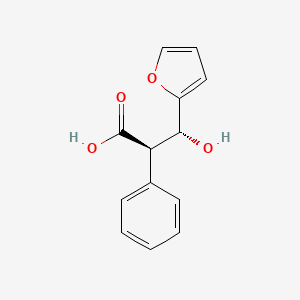
2-Furanpropanoic acid, beta-hydroxy-alpha-phenyl-, (R*,R*)-(+)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furanpropanoic acid, beta-hydroxy-alpha-phenyl-, (R*,R*)-(+)- is a chiral compound with the molecular formula C13H12O4 and a molecular weight of 232.25 g/mol . This compound is characterized by the presence of a furan ring, a phenyl group, and a beta-hydroxy group, making it a versatile molecule in various chemical reactions and applications .
Métodos De Preparación
The synthesis of 2-Furanpropanoic acid, beta-hydroxy-alpha-phenyl-, (R*,R*)-(+)- can be achieved through several synthetic routes. One common method involves the aldol condensation of benzaldehyde with furan-2-carbaldehyde, followed by reduction and hydrolysis . The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide, and the reduction step may involve reagents like sodium borohydride or lithium aluminum hydride . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency .
Análisis De Reacciones Químicas
2-Furanpropanoic acid, beta-hydroxy-alpha-phenyl-, (R*,R*)-(+)- undergoes various types of chemical reactions, including:
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents and conditions used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-Furanpropanoic acid, beta-hydroxy-alpha-phenyl-, (R*,R*)-(+)- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Furanpropanoic acid, beta-hydroxy-alpha-phenyl-, (R*,R*)-(+)- involves its interaction with various molecular targets and pathways. The beta-hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function . The phenyl group can engage in pi-pi interactions with aromatic residues in proteins, further modulating their activity .
Comparación Con Compuestos Similares
2-Furanpropanoic acid, beta-hydroxy-alpha-phenyl-, (R*,R*)-(+)- can be compared with other similar compounds, such as:
- 2-Furanpropanoic acid, beta-hydroxy-alpha-phenyl-, (R,S)-(+)-**: This is a diastereomer of the compound with different stereochemistry, leading to different physical and chemical properties .
3-(2-Furyl)-3-hydroxy-2-phenylpropanoic acid: This compound has a similar structure but differs in the position of the hydroxyl group, affecting its reactivity and applications.
The uniqueness of 2-Furanpropanoic acid, beta-hydroxy-alpha-phenyl-, (R*,R*)-(+)- lies in its specific stereochemistry and the combination of functional groups, which confer distinct properties and reactivity .
Propiedades
Número CAS |
119725-47-2 |
|---|---|
Fórmula molecular |
C13H12O4 |
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
(2R,3R)-3-(furan-2-yl)-3-hydroxy-2-phenylpropanoic acid |
InChI |
InChI=1S/C13H12O4/c14-12(10-7-4-8-17-10)11(13(15)16)9-5-2-1-3-6-9/h1-8,11-12,14H,(H,15,16)/t11-,12+/m1/s1 |
Clave InChI |
ZFLMKKDXXLZURV-NEPJUHHUSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@H]([C@H](C2=CC=CO2)O)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C(C(C2=CC=CO2)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


